molecular formula C22H14Cl2N4O4S2 B11522868 3,4-dichloro-N-[2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

3,4-dichloro-N-[2-({2-[(4-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11522868
M. Wt: 533.4 g/mol
InChI Key: CFTOMMPTUIMHKF-UHFFFAOYSA-N
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Description

3,4-DICHLORO-N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as dichloro, nitrophenyl, carbamoyl, and benzothiazolyl groups. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 3,4-DICHLORO-N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate or carbamoyl chloride.

    Formation of the Final Compound: The final compound can be obtained by coupling the intermediate with 3,4-dichlorobenzoyl chloride under appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3,4-DICHLORO-N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with suitable nucleophiles to form substituted derivatives.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to form corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), nucleophiles (e.g., amines, thiols), and hydrolyzing agents (e.g., acids, bases).

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may have potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-DICHLORO-N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The compound’s functional groups may allow it to bind to enzymes or receptors, modulating their activities and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3,4-DICHLORO-N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can be compared with other similar compounds, such as:

    2,4-DICHLORO-N-(4-((2,4-DICHLOROBENZOYL)AMINO)-3-NITROPHENYL)BENZAMIDE: This compound has a similar structure but differs in the position and number of substituents.

    3,4-DICHLORO-N-[(1R,2R)-2-(DIMETHYLAMINO)CYCLOHEXYL]-N-METHYLBENZAMIDE: This compound has a similar dichlorobenzamide core but differs in the substituents attached to the benzamide group.

    U-47700: A novel synthetic opioid with a similar dichlorobenzamide core but different pharmacological properties.

The uniqueness of 3,4-DICHLORO-N-[2-({[(4-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activities compared to other similar compounds.

Properties

Molecular Formula

C22H14Cl2N4O4S2

Molecular Weight

533.4 g/mol

IUPAC Name

3,4-dichloro-N-[2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C22H14Cl2N4O4S2/c23-16-7-1-12(9-17(16)24)21(30)26-14-4-8-18-19(10-14)34-22(27-18)33-11-20(29)25-13-2-5-15(6-3-13)28(31)32/h1-10H,11H2,(H,25,29)(H,26,30)

InChI Key

CFTOMMPTUIMHKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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